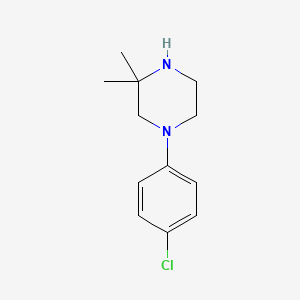

1-(4-Chlorophenyl)-3,3-dimethylpiperazine

Overview

Description

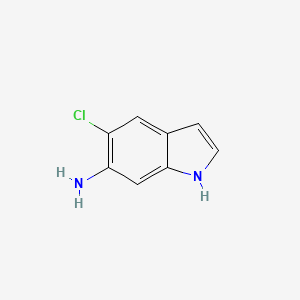

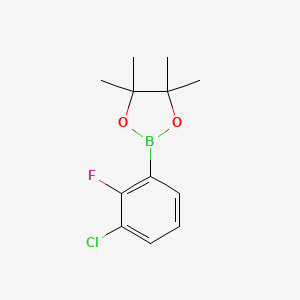

1-(4-Chlorophenyl)-3,3-dimethylpiperazine (1-(4-CP)-3,3-DMP) is an organic compound with a unique chemical structure. It is a member of the piperazine family, which is a group of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. 1-(4-CP)-3,3-DMP is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. This compound has a wide range of applications in scientific research, and has been used to study neurotransmitter metabolism, drug action, and the effects of MAO inhibition on behavior.

Scientific Research Applications

Crystal and Molecular Structures

- 1:2 Complexes of N,N'-Dimethylpiperazine : Research on the crystal and molecular structures of complexes involving N,N'-dimethylpiperazine, such as with 1-(o-Chlorophenyl)-1-phenyl-2-propyn-1-ol, has shown that these structures are significant for optical purification processes due to their denser packing of molecules in the crystal (Yabuki et al., 1988).

Chemical Properties and Interactions

Interaction with Chloroplasts : Studies have shown that compounds like 3-(4-chlorophenyl)-1,1-dimethylurea interact with isolated chloroplasts in various ways, including partitioning between biological and aqueous phases, suggesting significant biochemical implications (Izawa & Good, 1965).

Molecular Structure Analysis : The molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound related to poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl), has been extensively studied, providing insights into the structural properties of related compounds (Bassi & Scordamaglia, 1977).

Pharmacological Research

- Nonpeptide Agonist Discovery : Research identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of similar compounds in pharmacological research and drug development (Croston et al., 2002).

Spectroscopic and Structural Studies

Hydrogen Bonding and Basicity Studies : N,N'-Dimethylpiperazine betaines have been analyzed for their hydrogen bonding, basicity, and spectroscopic properties, providing crucial information on their molecular interactions and behavior (Dega-Szafran et al., 2002).

X-ray and NMR Studies : The complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid has been studied using X-ray diffraction and NMR, shedding light on the molecular interactions and structural details of these compounds (Dega-Szafran et al., 2006).

Industrial Applications

- Use in Polyurethane Foam Production : The efficacy of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, indicating its potential utility in industrial applications (Samarappuli & Liyanage, 2018).

Mechanism of Action

Target of Action

1-(4-Chlorophenyl)-3,3-dimethylpiperazine is a derivative of the compound Pitolisant . Pitolisant is a selective antagonist or inverse agonist of the histamine H3 receptor . The H3 receptor is primarily found in the central nervous system and plays a crucial role in maintaining wakefulness .

Mode of Action

The compound interacts with its target, the histamine H3 receptor, as an antagonist or inverse agonist . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The compound’s action on the histamine H3 receptor affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness. By blocking histamine autoreceptors, the compound enhances the activity of histaminergic neurons .

Pharmacokinetics

Pitolisant is well-absorbed, metabolized, and excreted, and it can cross the blood-brain barrier

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on the histamine H3 receptor. By acting as an antagonist or inverse agonist at this receptor, the compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . This can lead to increased wakefulness .

properties

IUPAC Name |

1-(4-chlorophenyl)-3,3-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCRGPBLOHCYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)